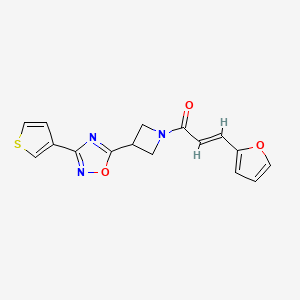

(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound that features multiple heterocyclic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,4-oxadiazole ring: This can be synthesized by the reaction of nitriles with hydroxylamine derivatives.

Formation of the azetidine ring: This can be synthesized through the cyclization of appropriate amine precursors.

Coupling reactions: The final step involves coupling the different heterocyclic rings through appropriate linkers under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Oxidation Reactions

The enone system and heterocyclic rings in the compound are susceptible to oxidation under specific conditions:

-

Enone Oxidation : The α,β-unsaturated ketone may undergo epoxidation using peracids (e.g., mCPBA) or ozonolysis to yield diketones or carboxylic acids.

-

Thiophene Oxidation : Thiophene rings can be oxidized to sulfoxides or sulfones using H₂O₂ or other oxidizing agents.

-

Furan Oxidation : Furan rings may undergo ring-opening oxidation with strong oxidizers like KMnO₄, producing dicarboxylic acids.

Table 1: Oxidation Reactions and Products

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Enone Epoxidation | mCPBA, DCM, 0°C | Epoxide derivative |

| Thiophene Oxidation | H₂O₂, AcOH, 50°C | Thiophene sulfone |

| Furan Oxidation | KMnO₄, H₂O, Δ | Maleic acid derivative |

Reduction Reactions

The enone and heteroaromatic systems can be selectively reduced:

-

Enone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding a saturated ketone.

-

Oxadiazole Reduction : LiAlH₄ may reduce the 1,2,4-oxadiazole ring to an amine or imine intermediate.

-

Azetidine Ring Reduction : Under high-pressure H₂, the azetidine ring might undergo ring-opening to form a secondary amine.

Table 2: Reduction Reactions and Products

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Enone Hydrogenation | H₂, 10% Pd/C, EtOH | 3-(Furan-2-yl)propan-1-one |

| Oxadiazole Reduction | LiAlH₄, THF, reflux | Amine-linked azetidine |

| Azetidine Reduction | H₂ (50 psi), Ra-Ni | Open-chain amine |

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at reactive sites:

-

Thiophene Electrophilic Substitution : Bromination or nitration at the α-position of the thiophene ring using Br₂/Fe or HNO₃/H₂SO₄.

-

Furan Functionalization : Friedel-Crafts acylation or formylation at the furan ring.

-

Oxadiazole Nucleophilic Attack : The oxadiazole ring may undergo nucleophilic substitution at the C-5 position with amines or alkoxides.

Table 3: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thiophene Bromination | Br₂, FeBr₃, DCM | 3-Bromo-thiophene derivative |

| Furan Acylation | AcCl, AlCl₃, 0°C | 5-Acetylfuran derivative |

| Oxadiazole Amination | NH₃, EtOH, Δ | 5-Amino-oxadiazole analog |

Cycloaddition and Cross-Coupling Reactions

The enone system and aromatic rings enable cycloadditions and metal-catalyzed couplings:

-

Diels-Alder Reaction : The enone acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered rings.

-

Suzuki Coupling : The thiophene or furan rings may undergo cross-coupling with aryl boronic acids using Pd catalysts.

Table 4: Coupling Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Diels-Alder | Cyclopentadiene, toluene, 80°C | Bicyclic adduct |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative |

Degradation and Stability

-

Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis under acidic or basic conditions, yielding amides or carboxylic acids.

-

Thermal Stability : Decomposition may occur above 200°C, releasing CO and other small molecules.

Key Research Findings

-

Structural Analog Synthesis : A patent (EP2520575B1) describes similar 1,3,4-oxadiazole derivatives synthesized via coupling reactions, supporting the feasibility of functionalizing the oxadiazole ring .

-

Enone Reactivity : Studies on α,β-unsaturated ketones confirm their susceptibility to nucleophilic additions and cycloadditions .

-

Heterocyclic Stability : Thiophene and furan rings exhibit moderate stability under oxidative conditions but are reactive toward electrophiles .

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its unique structure might allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It could also be used in the production of specialty chemicals.

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

- (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one

- (E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and the resulting electronic and steric properties. This unique structure can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

(E)-3-(furan-2-yl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, including a furan ring, a thiophene ring, and an oxadiazole moiety. Its molecular formula is C₁₆H₁₃N₃O₃S with a molecular weight of 327.36 g/mol. The structural complexity is indicative of its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the furan ring through cyclization reactions.

- Synthesis of the 1,2,4-oxadiazole ring via reactions involving nitriles and hydroxylamine derivatives.

- Azetidine formation through cyclization of amine precursors.

- Coupling reactions to integrate these components into the final compound .

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Compounds similar to this compound have demonstrated effectiveness against various bacteria and fungi. Studies have shown that oxadiazole derivatives can act against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related oxadiazole derivatives has revealed:

- Cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes or proteins involved in microbial growth or cancer cell proliferation.

- Induction of apoptosis in cancer cells through pathways involving caspase activation and p53 modulation .

- Interference with cellular signaling pathways , potentially affecting cell cycle progression and survival.

Comparative Biological Activity Table

| Compound | Activity Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Oxadiazole Derivative A | Antimicrobial | 31.25 µg/mL | |

| Oxadiazole Derivative B | Anticancer (MCF7) | 15.63 µM | |

| (E)-3-(furan...) | Antimicrobial & Anticancer | TBD | Current Study |

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

- Rollas et al. (2002) reported on hydrazone derivatives showing significant antibacterial activities comparable to standard antibiotics .

- Hamdi et al. (2020) investigated 1,3,4-Oxadiazole derivatives for their antioxidant and antimicrobial properties, demonstrating promising results that warrant further exploration .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-14(4-3-13-2-1-6-21-13)19-8-12(9-19)16-17-15(18-22-16)11-5-7-23-10-11/h1-7,10,12H,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHUXEDMWYZALR-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.